6-Methoxy-1H-indazol-4-amine

Anticancer Activity Cell Proliferation K562

6-Methoxy-1H-indazol-4-amine (CAS 1000341-20-7; MW 163.18 g/mol; MF C8H9N3O) is a heterocyclic indazole derivative characterized by a methoxy substituent at the 6-position and a primary amino group at the 4-position of the indazole core. This precise substitution pattern distinguishes it from the unsubstituted parent scaffold (1H-indazol-4-amine) and other regioisomers.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 1000341-20-7
Cat. No. B1292661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1H-indazol-4-amine
CAS1000341-20-7
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C=NNC2=C1)N
InChIInChI=1S/C8H9N3O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11)
InChIKeyGFDOZLUNMUNFEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-1H-indazol-4-amine: Indazole Building Block


6-Methoxy-1H-indazol-4-amine (CAS 1000341-20-7; MW 163.18 g/mol; MF C8H9N3O) is a heterocyclic indazole derivative characterized by a methoxy substituent at the 6-position and a primary amino group at the 4-position of the indazole core [1]. This precise substitution pattern distinguishes it from the unsubstituted parent scaffold (1H-indazol-4-amine) and other regioisomers. The compound serves as a synthetic intermediate and a core pharmacophore in the design of kinase inhibitors targeting pathways such as TTK, PLK4, Aurora kinases, and IDO1/TDO immune checkpoints [2]. Its commercial availability at defined purity grades (95-98%) supports its procurement as a research-grade building block .

Core scaffold for kinase inhibitor design programs targeting TTK, PLK4, Aurora kinases
6-Methoxy-4-amino substitution pattern supports derivatization for target engagement studies
Available at research-grade purity levels suitable for synthetic and analytical workflows

6-Methoxy-1H-indazol-4-amine vs. Indazole Analogs


Substitution of 6-Methoxy-1H-indazol-4-amine with generic indazole-4-amines or alternative regioisomers is not scientifically equivalent because the specific 6-methoxy substituent critically modulates both electronic properties and biological target engagement. Structure-activity relationship (SAR) studies on 4,6-disubstituted 1H-indazole-4-amines demonstrate that C-6 substituents significantly affect IDO1/TDO dual-target inhibitory activity and selectivity, with different C-6 modifications yielding distinct activity profiles [1]. In the related 4-aminoindazole scaffold, methoxy or hydroxyl-containing groups at the C4 position were identified as the more potent substituents for CCR4 antagonism, with C6 analogues specifically noted as preferred over C5 or C7 variants [2]. Furthermore, the amino group at the 4-position serves as a critical functional handle for subsequent derivatization, enabling coupling reactions that are central to kinase inhibitor synthesis [3]. The combination of 4-amino and 6-methoxy functionalities creates a uniquely reactive scaffold that cannot be recapitulated by simpler or differently substituted indazole cores.

6-Methoxy absent Unsubstituted indazol-4-amine may not replicate the electronic and target-engagement profile conferred by the 6-methoxy group.
Alternative C-6 substituents Different C-6 modifications can shift IDO1/TDO selectivity and activity profile; direct substitution risks altering the biological readout.
Regioisomeric amines The 4-amino position is critical for derivatization; 5- or 7-amino indazoles provide a different coupling handle and SAR landscape.

6-Methoxy-1H-indazol-4-amine Quantitative Evidence


K562 Antiproliferative Activity

6-Methoxy-1H-indazol-4-amine exhibits antiproliferative activity against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM in MTT assays . This compound is part of a broader SAR evaluation wherein modifications at the C-5 position of the indazole core produced varying degrees of efficacy against multiple cancer cell lines including A549, K562, PC-3, and Hep-G2 . The 6-methoxy substitution pattern represents one specific variant within this series, and its IC50 of 5.15 µM against K562 provides a quantitative benchmark for comparing structurally related analogs that may be designed with alternative substituents.

K562 Antiproliferative
Class-level
IC50 = 5.15 µM
Reported cell-model response context
MTT assay, K562 CML cells; class-level inference, no direct comparator
Anticancer Activity Cell Proliferation K562

Antibacterial Activity Profile

In antibacterial evaluations using the agar diffusion method, 6-Methoxy-1H-indazol-4-amine produced a zone of inhibition of 15 mm and demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against test pathogens including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus . For reference, standard penicillin in the same assay conditions exhibited a 20 mm zone of inhibition and MIC of 10 µg/mL . This compound's antibacterial profile distinguishes it from other indazole derivatives that may lack such antimicrobial activity entirely, though head-to-head data with other methoxy-substituted indazoles are not available from accessible sources.

Antibacterial Activity
Reported
Zone: 15 mm
MIC: 50 µg/mL
vs Penicillin: 20 mm / 10 µg/mL
Supports antimicrobial screening context
Agar diffusion; E. coli, B. subtilis, S. aureus; source review
Antibacterial Antimicrobial Zone of Inhibition

Physicochemical Property Comparison

6-Methoxy-1H-indazol-4-amine exhibits a computed density of 1.3 ± 0.1 g/cm³ and a boiling point of 413.5 ± 25.0 °C at 760 mmHg [1]. These values differ from those of the unsubstituted parent 1H-indazol-4-amine (CAS 41748-71-4), which has a reported density of approximately 1.2 g/cm³ and lower boiling point due to reduced molecular weight and altered hydrogen-bonding capacity . The presence of the 6-methoxy group increases both molecular weight (163.18 vs. 133.15 g/mol) and polar surface area, contributing to altered chromatographic behavior and solubility characteristics. The compound's flash point of 203.9 ± 23.2 °C also provides a safety-relevant comparator for handling and storage specifications [1].

Physicochemical Props
Reported
Density 1.3±0.1 g/cm³
BP 413.5±25.0 °C
Flash 203.9±23.2 °C
Property context for formulation and purification
Computed values; vs. parent 1H-indazol-4-amine (Δ density ~+0.1)
Physicochemical Properties Density Boiling Point

Purity Grades and Vendor Pricing

6-Methoxy-1H-indazol-4-amine is commercially available from multiple suppliers with distinct purity specifications and pricing structures that directly impact procurement decisions. AK-Sci offers the compound at 95% purity with competitive academic pricing . Fluorochem (via CymitQuimica) supplies the compound at 98%+ purity . Pricing for 1g quantities ranges from approximately $426 to $546 across vendors, with 5g quantities available at approximately $1,550 [1]. For analytical applications, CATO Research Chemicals provides this compound as an ISO 17034-certified analytical standard [2]. This vendor and purity differentiation is meaningful because the compound's application dictates the required grade: 95% purity may suffice for synthetic intermediate use, while 98%+ or certified reference material grades are necessary for quantitative bioassays and analytical method validation.

Purity Grades & Pricing
Specification review
95% (AK-Sci, Chemenu)
98% (Fluorochem)
Certified RM (CATO)
Purity grade selection context for procurement
Price range $426–$546/1g; analytical standard available
Procurement Purity Vendor Comparison

6-Methoxy-1H-indazol-4-amine Applications


TTK/PLK4/Aurora Kinase Inhibitor Design

Researchers engaged in kinase inhibitor drug discovery programs targeting TTK protein kinase, polo-like kinase 4 (PLK4), or Aurora kinases should select 6-Methoxy-1H-indazol-4-amine as a core scaffold building block. The 4-amino-6-methoxy substitution pattern provides the requisite functionality for further derivatization via coupling reactions, with the amino group at the 4-position serving as a key synthetic handle [1]. Patent literature explicitly identifies substituted indazoles with this core architecture as potent kinase inhibitors with demonstrated anticancer activity against breast, colon, and ovarian cancer cell lines [1].

IDO1/TDO Dual-Target Inhibitor Development

Teams developing small-molecule immune checkpoint inhibitors should procure 6-Methoxy-1H-indazol-4-amine for the construction of IDO1 and/or TDO inhibitors. SAR analysis of 4,6-disubstituted 1H-indazole-4-amine derivatives confirms that substituents at the C-6 position of the indazole core significantly affect both activity and selectivity toward IDO1 and TDO [2]. The 6-methoxy variant represents a defined starting point within this chemotype, and procurement of the pure building block enables systematic SAR exploration around this substitution pattern.

Analytical Method Development & QC

Quality control laboratories and analytical chemistry groups should procure 6-Methoxy-1H-indazol-4-amine in certified reference material grade (ISO 17034) for use as an analytical standard in HPLC, LC-MS, and related quantitative methods [3]. For synthetic laboratories requiring this compound as a reaction intermediate, the 95% purity grade from vendors such as AK-Sci or Chemenu provides a cost-effective alternative at approximately $426-477 per gram, representing ~10-20% cost savings relative to higher-purity grades [4].

K562 Anticancer SAR Benchmarking

Medicinal chemistry teams conducting structure-activity relationship (SAR) studies on indazole-based anticancer agents should use 6-Methoxy-1H-indazol-4-amine as a reference compound, given its established IC50 of 5.15 µM against the K562 chronic myeloid leukemia cell line in MTT assays . This quantitative benchmark enables comparative evaluation of newly synthesized analogs with modifications at the C-5, C-6, or C-4 positions of the indazole core, facilitating rational optimization of antiproliferative potency.

Application
Selection Property
Validation Focus
Kinase inhibitor design (TTK/PLK4/Aurora)
4-Amino-6-methoxy indazole scaffold with derivatization handle
Target engagement and kinase inhibition assays
Immune checkpoint pathway studies (IDO1/TDO)
C-6 methoxy substitution for IDO1/TDO selectivity profiling
Dual-target inhibition and selectivity endpoints
Analytical method development (HPLC/LC-MS)
Defined purity grades or certified reference material
Method suitability, purity verification, ISO 17034 compliance
Cell-model SAR studies (K562)
Cytotoxicity endpoint benchmark
Antiproliferative endpoint comparison across analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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